6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol
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Overview
Description
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol is a pyrimidinol compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the use of chlorinated and fluorinated benzyl derivatives, which undergo nucleophilic substitution reactions to form the desired pyrimidinol structure. Common reagents used in these reactions include sulfur-containing compounds and various catalysts to facilitate the formation of the sulfanyl groups .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl groups, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinol ring or the sulfanyl groups, leading to different reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrimidinol core, introducing new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Mechanism of Action
The mechanism by which 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS2/c19-13-3-7-16(8-4-13)24-11-15-9-17(23)22-18(21-15)25-10-12-1-5-14(20)6-2-12/h1-9H,10-11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVUNZXWVVUBTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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